(3S,4R)-4-[3-(4-methoxyphenoxy)propyl-methylamino]oxolan-3-ol
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Overview
Description
(3S,4R)-4-[3-(4-methoxyphenoxy)propyl-methylamino]oxolan-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. This compound features a unique oxolane ring structure with a methoxyphenoxypropyl-methylamino side chain, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[3-(4-methoxyphenoxy)propyl-methylamino]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving diols or epoxides.
Introduction of the methoxyphenoxy group: This step often involves nucleophilic substitution reactions where a methoxyphenol derivative reacts with an appropriate leaving group.
Attachment of the propyl-methylamino side chain: This can be done through reductive amination or other amine coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-[3-(4-methoxyphenoxy)propyl-methylamino]oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonates are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(3S,4R)-4-[3-(4-methoxyphenoxy)propyl-methylamino]oxolan-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a lead compound or intermediate in the development of new pharmaceuticals.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules.
Pharmacology: Research into its biological activity and potential therapeutic effects is ongoing.
Industry: The compound may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-[3-(4-methoxyphenoxy)propyl-methylamino]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-[3-(4-hydroxyphenoxy)propyl-methylamino]oxolan-3-ol: Similar structure but with a hydroxy group instead of a methoxy group.
(3S,4R)-4-[3-(4-chlorophenoxy)propyl-methylamino]oxolan-3-ol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
(3S,4R)-4-[3-(4-methoxyphenoxy)propyl-methylamino]oxolan-3-ol is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(3S,4R)-4-[3-(4-methoxyphenoxy)propyl-methylamino]oxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-16(14-10-19-11-15(14)17)8-3-9-20-13-6-4-12(18-2)5-7-13/h4-7,14-15,17H,3,8-11H2,1-2H3/t14-,15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLVRFYXTUVVSO-HUUCEWRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=C(C=C1)OC)C2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCOC1=CC=C(C=C1)OC)[C@@H]2COC[C@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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